molecular formula C13H12N4O3 B2672529 3-cyano-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 1396871-78-5

3-cyano-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2672529
CAS No.: 1396871-78-5
M. Wt: 272.264
InChI Key: PELUFJCYHCIKJR-UHFFFAOYSA-N
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Description

3-cyano-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel small molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class, a scaffold recognized for its potent antibacterial properties against drug-resistant pathogens . This compound is provided for research purposes to investigate new therapeutic agents in the ongoing battle against antimicrobial resistance. Core Research Applications: This benzamide analog is of significant interest in antimicrobial discovery and mechanistic biology. Researchers can utilize it to explore structure-activity relationships (SAR) within this chemical family, particularly how the 3-cyano and 2-methoxyethyl substituents influence biological activity and physicochemical properties . It serves as a key chemical tool for studying bacterial growth inhibition and for identifying novel cellular targets in Gram-positive bacteria, such as Staphylococcus aureus and Enterococci . Mechanism & Research Value: While the specific mechanism of action for this analog is under investigation, related N-(1,3,4-oxadiazol-2-yl)benzamides have been shown to exhibit diverse mechanisms. These include the inhibition of essential biosynthetic pathways like lipoteichoic acid (LTA) formation, which is critical for cell wall integrity and Gram-positive bacterial growth . Other analogs disrupt multiple cellular processes, including menaquinone biosynthesis, DNA replication proteins (DnaX, Pol IIIC), and iron homeostasis, leading to bacterial cell death with a low propensity for resistance development . This multi-targeting profile makes the chemical series a promising scaffold for overcoming multidrug-resistant mechanisms . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-cyano-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-19-6-5-11-16-17-13(20-11)15-12(18)10-4-2-3-9(7-10)8-14/h2-4,7H,5-6H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELUFJCYHCIKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN=C(O1)NC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanating agents such as sodium cyanide or potassium cyanide.

    Attachment of the Benzamide Moiety: This step involves the reaction of the oxadiazole intermediate with benzoyl chloride or benzamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium cyanide, potassium cyanide, benzoyl chloride, appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

3-cyano-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyano-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The cyano group and oxadiazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

The target compound’s key structural differentiators include:

  • 2-Methoxyethyl side chain : This substituent introduces steric bulk and polarity compared to smaller groups like methyl or ethylthio (e.g., N-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide ). The methoxy group may improve water solubility and pharmacokinetics.

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents on Benzamide Oxadiazole Substituent Key Features
Target Compound 3-Cyano 2-Methoxyethyl Electron-withdrawing, polar side chain
LMM5 4-Sulfamoyl 5-(4-Methoxybenzyl) Antifungal, Trr1 inhibitor
Compound 6a 4-Sulfonyl 5-Ethylthio hCA II inhibitor, sulfur interaction
4-Chloro-N-[5-(4-chlorophenyl)-oxadiazol-2-yl]-benzamide 4-Chloro 5-(4-Chlorophenyl) Cytotoxic, halogen-enhanced lipophilicity
2-Amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl) methyl) propanamide 2-Amino 5-Phenyl HDAC inhibition, amino acid linkage

Biological Activity

3-cyano-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel compound belonging to the oxadiazole family, which has gained attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H12_{12}N4_{4}O3_3, with a molecular weight of 272.26 g/mol. The presence of the oxadiazole ring contributes to its unique chemical properties, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC13_{13}H12_{12}N4_{4}O3_3
Molecular Weight272.26 g/mol
CAS Number1396871-78-5

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of oxadiazoles can effectively combat various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to this compound exhibited potent bactericidal effects:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)12 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on L929 fibroblast cells revealed that while some oxadiazole derivatives were cytotoxic at higher concentrations, others showed minimal toxicity and even enhanced cell viability at certain doses.

Cytotoxicity Results

The following table summarizes the cytotoxic effects observed in L929 cells:

Compound IDConcentration (µM)Cell Viability (%)
Compound A10075
Compound B20040
Compound C50110

Notably, Compound C demonstrated a significant increase in cell viability at lower concentrations, indicating potential therapeutic benefits with reduced toxicity.

The mechanism behind the biological activity of oxadiazole derivatives is believed to involve their ability to disrupt bacterial cell membranes and interfere with metabolic pathways. The presence of functional groups such as cyano and methoxyethyl enhances their lipophilicity and facilitates cellular uptake.

Q & A

Q. Table 1. Comparative Bioactivity of Oxadiazole Derivatives

Substituent (R)Target EnzymeIC50_{50} (µM)Solubility (mg/mL)Reference
3-CyanoGSK-3β0.450.12 (DMSO)
4-ChloroTopoisomerase II1.200.35 (EtOH)
2-MethoxyethylEGFR Kinase0.890.08 (DMSO)

Q. Table 2. Synthetic Yield Optimization

Reagent SystemTemperature (°C)Yield (%)Purity (HPLC)Reference
Pyridine/THF706595.5
DMAP/DCM254289.3

Key Recommendations

  • Synthesis : Prioritize pyridine/THF systems for higher yields .
  • Characterization : Combine NMR and HPLC to ensure structural integrity .
  • Biological Testing : Validate activity in ≥2 cell lines to mitigate variability .

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